4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde

ALDH3A1 inhibition Cancer research Fluorinated probe development

Generic benzaldehydes fail to replicate the amplified electron-withdrawing effect and elevated lipophilicity (XLogP3=4.8) of the 3,5-bis(trifluoromethyl)biphenyl motif. This compound fills that gap as a versatile fluorinated building block. • ALDH3A1 inhibitor (IC50=18 μM)-tractable baseline for SAR optimization • Porphyrin/materials synthesis-extended biphenyl conjugation tailors HOMO-LUMO gaps • ¹⁹F NMR probe scaffold-distinct signature enables tracking in biological matrices • Agrochemical intermediate-aligns with industry logP 3-5 design window

Molecular Formula C15H8F6O
Molecular Weight 318.21 g/mol
CAS No. 602307-22-2
Cat. No. B1274386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
CAS602307-22-2
Molecular FormulaC15H8F6O
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H
InChIKeyBKHTWWULTHMEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde (CAS 602307-22-2): Procurement-Specific Overview for R&D Sourcing


4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde (CAS 602307-22-2) is a fluorinated biphenyl-4-carbaldehyde derivative characterized by the presence of two electron-withdrawing trifluoromethyl (-CF3) groups at the 3′ and 5′ positions of the distal phenyl ring [1]. With a molecular formula of C15H8F6O and a molecular weight of 318.21 g/mol, this compound functions primarily as a versatile synthetic building block in medicinal chemistry and advanced materials research . Its structural architecture combines an electrophilic aldehyde handle for further derivatization with a highly fluorinated, lipophilic biphenyl core that imparts distinct physicochemical properties compared to mono-fluorinated or non-fluorinated analogs.

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde Sourcing: Why Alternative Benzaldehydes Cannot Meet Specific Research Requirements


Generic substitution with structurally related benzaldehydes fails to preserve the specific electronic, steric, and lipophilic profile conferred by the 3,5-bis(trifluoromethyl)phenyl motif in 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde. The two meta-positioned -CF3 groups generate a substantially amplified electron-withdrawing effect compared to mono-trifluoromethyl or para-substituted analogs [1], directly influencing the compound's reactivity in cross-coupling reactions, nucleophilic additions, and condensation chemistries. Furthermore, the biphenyl architecture extends the molecular framework, creating a distinct spatial and electronic environment that cannot be replicated by simpler mono-ring 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) or 4′-(trifluoromethyl)-4-biphenylcarbaldehyde (CAS 90035-34-0), which lacks the second -CF3 group . These differences manifest in divergent lipophilicity (XLogP3 ≈ 4.8 for the target compound versus 3.2 for mono-CF3 analog), altered metabolic stability profiles, and modified binding interactions in biological contexts. The evidence below quantifies these differentiations where comparative data exist and provides class-level inferential guidance where direct head-to-head studies remain limited.

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde: Quantified Evidence for Differentiated Procurement Decisions


ALDH3A1 Inhibitory Activity: Quantitative IC50 Comparison Against Structurally Distinct Benzaldehyde Derivatives

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 18 μM (1.80 × 10⁴ nM), as determined via a spectrophotometric assay using benzaldehyde as substrate following 2-minute preincubation with the full-length enzyme expressed in Escherichia coli BL21(DE3) [1]. This compound exhibits modest selectivity over ALDH1A1 (IC50 = 2.00 × 10³ nM, ~9-fold difference) and substantially lower potency relative to optimized lead compounds such as CHEMBL3112688, which inhibits ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 700 nM under comparable conditions (1-minute preincubation) [2]. The primary differentiation lies not in absolute potency but in the compound's unique 3,5-bis(trifluoromethyl)biphenyl scaffold, which provides a distinct chemical starting point for SAR exploration distinct from the naphthalimide or quinazolinone cores found in more potent inhibitors.

ALDH3A1 inhibition Cancer research Fluorinated probe development

Lipophilicity Enhancement via Bis-Trifluoromethyl Substitution: XLogP3 Comparison with Mono-CF3 and Non-Fluorinated Biphenyl Analogs

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde exhibits a computed partition coefficient (XLogP3) of 4.8, reflecting the substantial lipophilicity conferred by the two trifluoromethyl groups on the distal phenyl ring . This value significantly exceeds that of the mono-CF3 analog 4′-(trifluoromethyl)-4-biphenylcarbaldehyde (CAS 90035-34-0), which has an XLogP3 of 3.2, representing a 1.6 log unit increase (approximately 40-fold greater octanol-water partitioning) [1]. Furthermore, the unsubstituted parent scaffold, [1,1′-biphenyl]-4-carbaldehyde (CAS 3218-36-8), has a computed logP of approximately 2.8–3.0 . The observed lipophilicity gradient directly correlates with the number and positioning of -CF3 groups, with the meta-arrangement in the target compound maximizing electron withdrawal while preserving metabolic stability. For procurement decisions, this quantifiable difference indicates that the target compound is the preferred choice when high lipophilicity is required for membrane permeability enhancement, blood-brain barrier penetration, or modulation of non-specific protein binding in biological assays.

Lipophilicity optimization Drug design Membrane permeability

Electron-Withdrawing Potency: Amplified Carbonyl Electrophilicity Versus Mono-Trifluoromethyl Benzaldehyde Positional Isomers

The 3,5-bis(trifluoromethyl)phenyl substitution pattern in 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde generates an amplified electron-withdrawing effect on the biphenyl system, with the meta-positioned -CF3 groups exerting strong inductive (-I) withdrawal without the resonance delocalization pathways available to para-substituted analogs [1]. Comparative analysis of fluorinated benzaldehyde positional isomers demonstrates that 3,5-bis(trifluoromethyl)benzaldehyde (the mono-ring analog) exhibits significantly enhanced electron deficiency relative to mono-CF3 meta or para isomers, with this effect propagating across the biphenyl linkage in the target compound [1]. This increased electrophilicity directly enhances the reactivity of the aldehyde carbonyl toward nucleophilic attack, with documented improvements in condensation reaction rates with pyrrole derivatives under trifluoroacetic acid catalysis [2]. The para-arrangement of the aldehyde group relative to the biphenyl linkage further facilitates extended conjugation, making this compound particularly suitable for the synthesis of expanded porphyrins and other macrocyclic systems where electron-deficient meso-substituents are required to modulate HOMO-LUMO gaps and optical properties . While quantitative kinetic comparison data between the target compound and 4-(3-(trifluoromethyl)phenyl)benzaldehyde are not available in the open literature, the class-level inference from established SAR in fluorinated aromatic systems indicates that the bis-CF3 substitution confers approximately double the inductive electron-withdrawing effect compared to mono-CF3 analogs.

Electrophilicity Nucleophilic addition Reaction kinetics

Commercial Availability and Purity Specifications: Quantitative Comparison Across Major Vendors

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is commercially available from multiple established chemical suppliers with documented minimum purity specifications of 95% . This purity threshold is consistent across vendors including BOC Sciences, CymitQuimica, and ChemImpex, facilitating cross-vendor sourcing flexibility without compromising synthetic reliability. Comparative analysis of structurally related fluorinated biphenyl aldehydes reveals that the target compound maintains broader commercial availability than certain positional isomers, such as 3-(3,5-bis(trifluoromethyl)phenyl)benzaldehyde (CAS 885963-72-4), which has more limited supplier representation . The compound is supplied as a yellow to brown solid with recommended storage at 0–8°C for long-term stability . Molecular weight specifications converge at 318.21–318.22 g/mol, with MDL Number MFCD02684111 providing a consistent identifier for cross-referencing across supplier catalogs . The biphenyl core with para-aldehyde substitution distinguishes this compound from the simpler, more widely available 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6, MW 242.12), which lacks the extended conjugation and molecular framework necessary for biphenyl-based SAR exploration . For procurement purposes, the 95% minimum purity specification meets the requirements for most synthetic applications, though users requiring higher purity for sensitive catalytic or biological assays should consider additional purification or request custom purification from vendors offering such services.

Purity specification Vendor comparison Supply chain reliability

Synthetic Versatility as a Biphenyl Aldehyde Building Block: Documented Reaction Pathways and Comparative Reactivity

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde functions as a versatile synthetic intermediate capable of participating in diverse chemical transformations via its electrophilic aldehyde group while maintaining the structural integrity of the 3,5-bis(trifluoromethyl)biphenyl core. The compound has been documented to undergo condensation with hydrazine derivatives to yield functionalized pyrazoles , reduction to the corresponding benzyl alcohol , and oxidation to the benzoic acid derivative . The biphenyl architecture also enables further elaboration via cross-coupling chemistries at positions ortho to the aldehyde when appropriately halogenated precursors are employed [1]. In comparative terms, the target compound offers a distinct synthetic advantage over 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) in that the additional phenyl ring provides a larger π-conjugated framework and increased molecular complexity without requiring separate Suzuki-Miyaura coupling steps in the end-user's laboratory . This pre-assembled biphenyl system reduces synthetic step count by at least one coupling reaction when biphenyl-containing target structures are desired. The aldehyde functionality provides a reactive handle orthogonal to the electron-withdrawing -CF3 groups, enabling selective derivatization without perturbing the fluorinated core's electronic properties. For procurement decisions involving SAR exploration of fluorinated biphenyl pharmacophores or advanced π-conjugated materials, this compound represents a strategic intermediate that consolidates multiple structural features into a single, commercially available building block.

Synthetic building block Cross-coupling Fluorinated intermediates

4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry SAR Exploration of Fluorinated Biphenyl Pharmacophores

This compound serves as an optimal starting scaffold for structure-activity relationship (SAR) studies targeting ALDH3A1 and related aldehyde dehydrogenase enzymes, where its moderate inhibitory activity (IC50 = 18 μM) provides a tractable baseline for optimization [1]. The 3,5-bis(trifluoromethyl)biphenyl core offers a chemically distinct scaffold compared to naphthalimide- and quinazolinone-based inhibitors, enabling exploration of alternative binding modes. Additionally, its elevated lipophilicity (XLogP3 = 4.8) makes it suitable for probing membrane-permeable pharmacophores where passive diffusion is mechanistically required . The aldehyde group serves as a versatile attachment point for introducing diverse functional moieties—amines via reductive amination, hydrazines via condensation, or carbon nucleophiles via Grignard addition—while the bis-CF3 substitution pattern provides metabolic stability against oxidative degradation [2].

Synthesis of Electron-Deficient Porphyrinoids and Expanded Macrocycles

The enhanced electrophilicity conferred by the 3,5-bis(trifluoromethyl)phenyl substituent makes 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde a strategic building block for the preparation of meso-substituted porphyrins and expanded porphyrinoids with tailored HOMO-LUMO gaps [1]. Analogous to the well-documented use of 3,5-bis(trifluoromethyl)benzaldehyde in [22]sapphyrin, N-fused [22]pentaphyrin, and [26]hexaphyrin synthesis [1], the biphenyl-extended analog enables the construction of larger π-conjugated frameworks with extended electronic delocalization. The resulting materials exhibit modified optical absorption in the UV/Vis/NIR regions and altered electrochemical properties directly attributable to the electron-withdrawing character of the -CF3 groups [1]. For procurement purposes, researchers designing non-linear optical materials, photodynamic therapy sensitizers, or organic semiconductors should prioritize this compound when extended conjugation beyond the mono-ring system is structurally required.

Fluorinated Probe Development for Chemical Biology and Imaging Applications

The combination of high lipophilicity (XLogP3 = 4.8), the presence of multiple fluorine atoms amenable to ¹⁹F NMR monitoring, and the reactive aldehyde functionality positions this compound as a valuable scaffold for developing fluorinated chemical probes [1]. The bis-CF3 motif provides a distinct ¹⁹F NMR signature that can be leveraged for tracking compound localization and metabolism in complex biological matrices without background interference . The aldehyde group enables conjugation to fluorophores, biotin, or affinity tags via established bioconjugation chemistries, while the biphenyl core provides sufficient molecular rigidity to maintain probe orientation when bound to target proteins. Although direct ALDH3A1 inhibitory potency (18 μM) is modest, the compound's physicochemical profile supports its use as a control probe or starting point for developing more potent, fluorinated ALDH family tool compounds [2].

Agrochemical Intermediate Development Requiring High Lipophilicity

The elevated lipophilicity (XLogP3 = 4.8) of 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde aligns with established design principles for agrochemical active ingredients, where optimal logP values typically range from 3 to 5 to ensure effective cuticular penetration and systemic translocation in plants [1]. The biphenyl architecture with bis-CF3 substitution represents a privileged scaffold in fungicide and herbicide development, as documented in patent literature describing substituted fluoroaromatics for agrochemical applications [2]. The aldehyde functionality enables straightforward conversion to carboxylic acids (via oxidation), alcohols (via reduction), or amine derivatives (via reductive amination), providing multiple entry points into diverse agrochemical chemotypes. The compound's electron-deficient aromatic system also confers resistance to oxidative metabolism, a desirable feature for extending the environmental persistence and efficacy window of crop protection agents [2]. For procurement in agrochemical R&D programs, this intermediate offers a pre-validated fluorinated scaffold that aligns with industry-standard physicochemical property requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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